1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
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Overview
Description
1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C21H20N6O and its molecular weight is 372.432. The purity is usually 95%.
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Scientific Research Applications
Conformational Adjustments in Synthons
Conformational adjustments in urea and thiourea-based assemblies have been explored, highlighting the role of 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-urea derivatives in forming homodimeric sub-assemblies. These studies elucidate the structural dynamics and potential polymorphic characteristics of such compounds, contributing to the understanding of molecular interactions in solid states (Phukan & Baruah, 2016).
Structural and Activity Relationships
Research into the structure-activity relationships (SAR) of urea derivatives has provided insights into their inhibitory activities, particularly in the context of kinase inhibitors for the treatment of autoimmune diseases. Such studies are pivotal in drug discovery, offering a pathway for the design of more effective therapeutic agents (Regan et al., 2003).
Molecular Probes and Chemosensors
Urea derivatives have been utilized as molecular probes and chemosensors, demonstrating significant selectivity and sensitivity towards specific metal ions. These applications are crucial in environmental monitoring, biological studies, and the development of diagnostic tools (Dhara et al., 2016).
Anticancer Potential
The synthesis and evaluation of urea compounds for anticancer activity have been a significant area of investigation. Studies have focused on the potential of these compounds to inhibit cancer cell growth, providing a foundation for the development of new anticancer agents (Gouhar & Raafat, 2015).
Fluorescent Chemosensors
Urea derivatives have also been explored as fluorescent chemosensors, offering applications in the detection of specific analytes. Such sensors have implications for both scientific research and practical applications in various industries (Cho et al., 2003).
Mechanism of Action
Target of Action
The primary target of this compound is HPK1 (Hematopoietic Progenitor Kinase 1) . HPK1 is a kinase involved in various cellular processes, including immune response and cell growth .
Mode of Action
The compound acts as an inhibitor of HPK1 . By binding to the active site of the kinase, it prevents the phosphorylation of downstream targets, thereby modulating the activity of HPK1 .
Biochemical Pathways
The inhibition of HPK1 affects several biochemical pathways. HPK1 is involved in the regulation of immune response and cell growth . Therefore, its inhibition can potentially impact these processes, although the exact downstream effects would depend on the specific cellular context .
Result of Action
The inhibition of HPK1 by this compound could potentially lead to the modulation of immune response and cell growth . This could have therapeutic implications in diseases where these processes are dysregulated, such as in certain types of cancer .
Properties
IUPAC Name |
1-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c1-27-14-17(12-26-27)20-19(22-9-10-23-20)13-25-21(28)24-11-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,12,14H,11,13H2,1H3,(H2,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKVNEKBTYUOLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.